[(3S)-3-Aminotutyl](methyl)amine hydrochloride
CAS No.:
Cat. No.: VC13753972
Molecular Formula: C5H15ClN2
Molecular Weight: 138.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H15ClN2 |
|---|---|
| Molecular Weight | 138.64 g/mol |
| IUPAC Name | (3S)-1-N-methylbutane-1,3-diamine;hydrochloride |
| Standard InChI | InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | BBNPTHHQFPNNFD-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](CCNC)N.Cl |
| SMILES | CC(CCNC)N.Cl |
| Canonical SMILES | CC(CCNC)N.Cl |
Introduction
Synthesis Methods
The synthesis of (3S)-3-Aminotutylamine hydrochloride typically involves reductive amination reactions, where an aldehyde or ketone is converted into an imine, which is then reduced to form the amine. This process can be facilitated by reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in solvents like methanol or ethanol.
Chemical Reactions
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Reductive Amination: Forms secondary and tertiary amines by reacting with aldehydes and ketones.
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Substitution Reactions: Reacts with alkyl halides to form substituted amines.
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Oxidation and Reduction: Can be oxidized to imines or reduced to primary amines.
Pharmaceutical Applications
Chiral amines like (3S)-3-Aminotutylamine hydrochloride are crucial in drug development, serving as building blocks for synthesizing various drug candidates. They are particularly useful in the synthesis of antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems effectively.
Enantioselective Synthesis
These compounds are employed as chiral auxiliaries or ligands in asymmetric synthesis, leading to high yields of desired enantiomers. This is essential for producing optically active compounds with specific biological activities.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors, forming imines with aldehydes and ketones, which are then reduced to form amines. This process is crucial in various biochemical pathways and synthetic applications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Applications |
|---|---|---|
| Methylamine | CH3NH2 | Industrial applications, simpler reactivity |
| Ethylamine | C2H5NH2 | Industrial uses, similar properties but different applications |
| Dimethylamine | (CH3)2NH | Similar chemical behavior, different applications |
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